molecular formula C3H5OS2- B8725089 Carbonodithioic acid, O-ethyl ester

Carbonodithioic acid, O-ethyl ester

Cat. No.: B8725089
M. Wt: 121.21 g/mol
InChI Key: ZOOODBUHSVUZEM-UHFFFAOYSA-M
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Description

Carbonodithioic acid, O-ethyl ester (CAS 151-01-9), also known as ethyl xanthate, is an organosulfur compound with the formula C₃H₆OS₂. Structurally, it consists of an ethyl group (-OCH₂CH₃) bonded to the oxygen atom of a dithiocarbonate group (-C(=S)S−), forming the core structure ROC(=S)S⁻ in its anionic form. Its metal salts, such as sodium ethyl xanthate (CAS 140-90-9) and potassium ethyl xanthate (CAS 140-89-6), are widely used in mineral flotation processes due to their ability to bind metal ions and act as collectors for sulfide ores . The compound is also employed in organic synthesis as a radical transfer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonodithioic acid, O-ethyl ester can be synthesized by reacting ethanol with potassium hydroxide to form potassium ethoxide, which is then reacted with carbon disulfide. The reaction is typically carried out in a water bath at elevated temperatures, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic chemical reactions but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration processes. The final product is dried under vacuum to obtain the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic acid, O-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, thiols, and various xanthate derivatives .

Scientific Research Applications

Carbonodithioic acid, O-ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonodithioic acid, O-ethyl ester involves its ability to form strong bonds with metal ions and other nucleophiles. This property makes it effective in various chemical reactions and industrial processes. The compound interacts with molecular targets such as enzymes and proteins, inhibiting their activity and altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular properties of Carbonodithioic acid, O-ethyl ester and its analogs:

Compound Name CAS Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound 151-01-9 C₃H₆OS₂ 122.2 O-ethyl (-OCH₂CH₃) Precursor to flotation agents
Carbonodithioic acid, O,S-dimethyl ester 19708-81-7 C₃H₆OS₂ 122.21 O-methyl (-OCH₃), S-methyl (-SCH₃) Structural isomer; potential use in specialty chemicals
Carbonodithioic acid, O-propyl ester 6253-38-9 C₄H₈OS₂ 136.23 O-propyl (-OCH₂CH₂CH₃) Enhanced hydrophobicity for ore collection
Carbonodithioic acid, O-isopropyl ester 108-25-8 C₄H₈OS₂ 136.23 O-isopropyl (-OCH(CH₃)₂) Branched chain improves solubility in organic phases
Carbonodithioic acid, O-ethyl S-methyl ester 623-54-1 C₄H₈OS₂ 136.23 O-ethyl (-OCH₂CH₃), S-methyl (-SCH₃) Dual substituents for tailored reactivity

Notes:

  • Structural Isomerism : O-Ethyl and O,S-dimethyl esters share the formula C₃H₆OS₂ but differ in substituent positions, leading to distinct reactivity .
  • Alkyl Chain Effects : Longer chains (e.g., propyl) increase hydrophobicity, enhancing metal sulfide ore collection efficiency in flotation . Branched chains (e.g., isopropyl) reduce crystallinity, improving solubility .

Reactivity and Functional Differences

Radical Transfer Reactions: Potassium O-ethyl xanthate participates in xanthate-transfer reactions to synthesize α-trifluoromethylamines, demonstrating its utility in forming carbon-sulfur bonds .

Hydrolysis Stability :

  • Sodium and potassium salts of O-ethyl xanthate are water-soluble but hydrolyze in acidic conditions to form carbon disulfide (CS₂). Esters with longer alkyl chains (e.g., O-propyl) exhibit slower hydrolysis due to increased hydrophobicity .

Metal-Ion Binding :

  • O-Ethyl xanthate’s thiocarbonyl group binds strongly to transition metals (e.g., Cu²⁺, Fe³⁺), making it effective in mineral processing. O-Isopropyl xanthate shows similar affinity but with altered kinetics due to steric effects .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Carbonodithioic acid, O-ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The esterification of thioic acids with alcohols under acid catalysis (e.g., concentrated H₂SO₄) is a common approach. For this compound, reacting dithiocarbonic acid with ethanol in the presence of a dehydrating agent is typical. Alternative reagents like SOCl₂ can activate the acid for faster esterification. Reaction temperature (25–60°C) and stoichiometric ratios (1:1.2 acid-to-alcohol) are critical for optimizing yields above 70% .

Q. How can hydrolysis conditions be tailored to recover the parent thioic acid or its salts?

  • Methodological Answer : Hydrolysis in hot aqueous acid (e.g., 1M HCl, reflux) cleaves the ester to regenerate the free thioic acid. In contrast, alkaline hydrolysis (e.g., 1M NaOH, 80°C) produces the corresponding thiolate salt. Reaction time (2–6 hours) and solvent polarity (water vs. ethanol-water mixtures) affect product purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect C=S stretching vibrations (~1050–1250 cm⁻¹) and ester C-O-C bonds (~1200–1300 cm⁻¹).
  • ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and thiocarbonyl carbon (δ ~200–220 ppm).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using NIST reference data .

Q. How does the acidity of this compound compare to carboxylic acid esters?

  • Methodological Answer : Thioic esters exhibit weaker acidity (pKa ~10–12) compared to carboxylic esters (pKa ~4–5) due to sulfur’s lower electronegativity. Titration with standardized base (e.g., NaOH) under inert atmosphere quantifies acidity, while computational methods (DFT) model electronic effects .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of this compound under varying catalytic conditions?

  • Methodological Answer : Acid-catalyzed esterification proceeds via a nucleophilic acyl substitution mechanism, where protonation of the thioic acid enhances electrophilicity. In contrast, SOCl₂-mediated routes generate reactive acyl chloride intermediates. Kinetic studies (e.g., monitoring by FT-IR or GC-MS) and isotopic labeling (¹⁸O in ethanol) can elucidate rate-determining steps .

Q. How can synthetic routes be optimized to address low yields in large-scale preparations?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or immobilized enzymes for greener synthesis.
  • Process Monitoring : Implement inline analytics (e.g., HPLC) to adjust reagent addition dynamically. A 2022 synthesis route analysis reported 85% yield using continuous flow reactors .

Q. How do structural modifications (e.g., alkyl chain length) impact the reactivity of Carbonodithioic acid derivatives?

  • Methodological Answer : Systematic variation of the alkyl group (e.g., ethyl vs. propyl) alters steric and electronic properties. Comparative studies using Hammett σ constants or computational simulations (e.g., DFT on C=S bond polarization) reveal trends in nucleophilic substitution rates. Ethyl esters generally show higher stability than methyl analogs due to reduced electrophilicity .

Q. What strategies resolve contradictions in reported physical properties (e.g., density, pKa) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions (e.g., solvent, temperature). Cross-validate data using:

  • Purification : Recrystallization or column chromatography to ≥99% purity.
  • Standardized Protocols : Adhere to IUPAC guidelines for pKa determination (potentiometric titration in anhydrous ethanol).
  • Reference Databases : Compare with NIST Chemistry WebBook entries under controlled conditions .

Q. What role does this compound play in multicomponent reactions or as a synthon in heterocycle synthesis?

  • Methodological Answer : The ester acts as a thiocarbonyl donor in cycloadditions (e.g., [4+1] cyclization with amines to form thiazolidinones). Its reactivity in Michael additions or radical cascades has been explored for constructing sulfur-containing pharmacophores. Mechanistic studies require trapping intermediates (e.g., ESR for radical detection) .

Q. How can experimental reproducibility be ensured given variability in esterification protocols?

  • Methodological Answer :
  • Detailed Reporting : Follow Beilstein Journal guidelines, including exact molar ratios, catalyst batches, and purification steps.
  • Supplementary Data : Provide NMR spectra, chromatograms, and raw kinetic data in supporting information.
  • Collaborative Validation : Independent replication by third-party labs using shared samples .

Properties

Molecular Formula

C3H5OS2-

Molecular Weight

121.21 g/mol

IUPAC Name

ethoxymethanedithioate

InChI

InChI=1S/C3H6OS2/c1-2-4-3(5)6/h2H2,1H3,(H,5,6)/p-1

InChI Key

ZOOODBUHSVUZEM-UHFFFAOYSA-M

Canonical SMILES

CCOC(=S)[S-]

Origin of Product

United States

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